molecular formula C8H16N2O B3247527 Ethanone, 1-[(2R,5S)-2,5-dimethyl-1-piperazinyl]- CAS No. 1821739-83-6

Ethanone, 1-[(2R,5S)-2,5-dimethyl-1-piperazinyl]-

Cat. No.: B3247527
CAS No.: 1821739-83-6
M. Wt: 156.23 g/mol
InChI Key: IZFVIZORCOWLJA-NKWVEPMBSA-N
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Description

Ethanone, 1-[(2R,5S)-2,5-dimethyl-1-piperazinyl]- is a useful research compound. Its molecular formula is C8H16N2O and its molecular weight is 156.23 g/mol. The purity is usually 95%.
The exact mass of the compound Ethanone, 1-[(2R,5S)-2,5-dimethyl-1-piperazinyl]- is 156.126263138 g/mol and the complexity rating of the compound is 158. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality Ethanone, 1-[(2R,5S)-2,5-dimethyl-1-piperazinyl]- suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Ethanone, 1-[(2R,5S)-2,5-dimethyl-1-piperazinyl]- including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-[(2R,5S)-2,5-dimethylpiperazin-1-yl]ethanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H16N2O/c1-6-5-10(8(3)11)7(2)4-9-6/h6-7,9H,4-5H2,1-3H3/t6-,7+/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IZFVIZORCOWLJA-NKWVEPMBSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CNC(CN1C(=O)C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H]1CN[C@H](CN1C(=O)C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H16N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID901232320
Record name Ethanone, 1-[(2R,5S)-2,5-dimethyl-1-piperazinyl]-
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

156.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1821739-83-6
Record name Ethanone, 1-[(2R,5S)-2,5-dimethyl-1-piperazinyl]-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1821739-83-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Ethanone, 1-[(2R,5S)-2,5-dimethyl-1-piperazinyl]-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901232320
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Stereochemical Significance of Cyclic Amine Scaffolds in Modern Synthetic Endeavors

Cyclic amines are foundational structural motifs present in a vast number of pharmaceuticals and biologically active natural products. researchgate.net The stereochemical arrangement of these scaffolds is of paramount importance in modern synthetic chemistry. Chiral amines are widely used as building blocks, reagents, and ligands in asymmetric synthesis. acs.org The constrained conformation of cyclic amines provides a rigid three-dimensional framework that can effectively control the stereochemical outcome of a reaction.

The introduction of stereogenic centers into a cyclic amine scaffold, as seen in substituted piperazines, leads to the formation of stereoisomers with distinct spatial arrangements. This fixed geometry is critical when these molecules are employed as chiral auxiliaries or as ligands for metal catalysts, where they can induce high levels of stereoselectivity in chemical transformations. nih.gov The ability to synthesize specific stereoisomers of cyclic amines is a key objective in organic synthesis, as the biological activity and physical properties of enantiomers can differ significantly. Methodologies aimed at the efficient and stereoselective synthesis of carbon-substituted piperazine (B1678402) and other cyclic amine compounds are therefore of high utility. nih.govrsc.org

The Piperazine Moiety As a Privileged Structure in Chemical Science Beyond Biological Contexts

The piperazine (B1678402) ring is widely recognized as a "privileged structure," a term often used in medicinal chemistry to describe molecular scaffolds that are capable of binding to multiple biological targets. rsc.orgnih.govjocpr.com This has led to the incorporation of the piperazine nucleus in numerous drugs across various therapeutic areas. nbinno.com However, the significance of the piperazine moiety extends beyond its biological applications into broader chemical science.

In materials science and catalysis, the piperazine scaffold serves as a versatile building block. Its structural rigidity and the presence of two nitrogen atoms make it an excellent component for the construction of ligands for metal complexes used in catalysis. rsc.orgmdpi.com Chiral piperazines, for instance, have been successfully employed as organocatalysts in asymmetric Michael additions. unl.pt Furthermore, piperazine derivatives are utilized in the synthesis of metal-organic frameworks (MOFs), which are porous materials with applications in gas storage and separation. rsc.org The chair conformation and electron-donating nature of the piperazine ring also make it a promising building block for aggregation-induced emission (AIE) materials, which have applications in optoelectronics and sensor technology. rsc.org

Contextualizing Ethanone, 1 2r,5s 2,5 Dimethyl 1 Piperazinyl : a Chiral N Acylated Piperazine Derivative for Academic Exploration

Retrosynthetic Strategies for the (2R,5S)-2,5-Dimethylpiperazine Core

The key to the asymmetric synthesis of the target ethanone lies in the stereocontrolled construction of the (2R,5S)-2,5-dimethylpiperazine framework. Retrosynthetic analysis provides a logical approach to dissect the target molecule into simpler, readily available starting materials.

Disconnection Approaches for Stereoselective Ring Formation

The primary retrosynthetic disconnection of the piperazine ring involves breaking two C-N bonds. This can be conceptualized in a few ways to allow for the strategic introduction of the stereocenters. A common approach is a double N-alkylation of a diamine precursor or a double reductive amination. However, for stereocontrol, a stepwise cyclization is often more effective.

A logical disconnection strategy for (2R,5S)-2,5-dimethylpiperazine would involve a C-N bond cleavage, leading back to a chiral amino alcohol or amino acid derivative. For instance, a disconnection can lead to two molecules of a chiral alanine (B10760859) derivative, which can then be coupled and cyclized. This approach ensures that the chirality is sourced from a well-established chiral pool.

Another powerful disconnection involves revealing a dihydropyrazine (B8608421) or a piperazinone intermediate. These intermediates can then be subjected to stereoselective reduction to establish the desired stereochemistry. This strategy is particularly advantageous as it allows for the use of powerful catalytic asymmetric hydrogenation methods.

Precursor Design for Chiral Introduction

The design of precursors is critical for the successful introduction of chirality. Amino acids serve as excellent and readily available chiral starting materials. nih.govnih.gov For the synthesis of (2R,5S)-2,5-dimethylpiperazine, L-alanine or D-alanine can be utilized. The synthesis can be designed to proceed with either retention or inversion of configuration at the chiral centers, offering flexibility in the synthetic route.

For example, a strategy could involve the conversion of an amino acid into a chiral amino alcohol, which can then be dimerized and cyclized. Alternatively, amino acid-derived precursors can be used to construct substrates for palladium-catalyzed carboamination reactions, where the stereochemistry from the amino acid is transferred to the final piperazine product. nih.govnih.gov The modular nature of this approach allows for the synthesis of a variety of substituted piperazines. nih.gov

Asymmetric Cyclization Pathways for the Piperazine Ring

Several powerful asymmetric methodologies have been developed for the stereoselective synthesis of the piperazine ring, providing access to enantiomerically enriched products.

Catalytic Asymmetric Hydrogenation of Pyrazine (B50134) and Piperazinone Intermediates

Catalytic asymmetric hydrogenation is a highly efficient method for the synthesis of chiral piperazines. acs.org This approach often involves the hydrogenation of a prochiral pyrazine or piperazinone intermediate.

Palladium-catalyzed asymmetric hydrogenation of pyrazin-2-ols has been shown to produce chiral piperazin-2-ones with excellent diastereoselectivities and enantioselectivities. dicp.ac.cnrsc.org These piperazin-2-ones can then be readily converted to the corresponding chiral piperazines without loss of optical purity. dicp.ac.cnrsc.org This method provides a facile route to chiral disubstituted piperazines. dicp.ac.cnrsc.org

Similarly, iridium-catalyzed asymmetric hydrogenation of unsaturated piperazin-2-ones is another effective strategy. acs.org Iridium complexes with chiral diphosphine ligands have been successfully employed for the hydrogenation of tosylamide-substituted pyrazines, affording chiral tetrahydropyrazines in high yields and enantioselectivities. thieme-connect.com These can be subsequently reduced to the desired chiral piperazines. thieme-connect.com The activation of pyrazines with alkyl halides can also facilitate Ir-catalyzed hydrogenation to yield a variety of chiral piperazines with high enantioselectivity. acs.org

Catalyst SystemSubstrateProductEnantiomeric Excess (ee)Reference
Palladium-basedPyrazin-2-olsChiral piperazin-2-onesup to 90% dicp.ac.cn
Iridium-basedUnsaturated piperazin-2-onesChiral piperazin-2-onesGood to high acs.org
Iridium-basedTosylamide-substituted pyrazinesChiral tetrahydropyrazinesHigh thieme-connect.com
Iridium-basedAlkyl halide activated pyrazinesChiral piperazinesup to 96% acs.org

Palladium-Catalyzed Carboamination Reactions for Stereocontrolled Cyclization

Palladium-catalyzed carboamination reactions have emerged as a powerful tool for the stereocontrolled synthesis of substituted piperazines. nih.govnih.gov This strategy allows for the preparation of enantiomerically enriched cis-2,6-disubstituted piperazines from amino acid precursors. nih.govnih.gov The key step involves the Pd-catalyzed cyclization of a suitably substituted ethylenediamine (B42938) derivative with an aryl or alkenyl halide. nih.gov

This methodology generates two new bonds and up to two stereocenters in a single step, with excellent diastereoselectivity and no loss of enantiomeric purity. nih.gov The mechanism is believed to proceed through oxidative addition of the aryl/alkenyl halide to a Pd(0) complex, followed by reaction with the amine to form a Pd(II) amido complex, which then undergoes migratory insertion and reductive elimination to afford the piperazine ring. nih.gov The modularity of this synthesis allows for the construction of piperazines with diverse substitution patterns at various positions on the ring. nih.gov

PrecursorCatalystProductDiastereomeric Ratio (dr)Enantiomeric Excess (ee)Reference
Amino acid-derived diaminePd2(dba)3 / P(2-furyl)3cis-2,6-disubstituted piperazines14:1 to >20:195-99% nih.govnih.gov

Enantioselective Reductive Amination Sequences for Piperazine Ring Closure

Enantioselective reductive amination is a cornerstone of chiral amine synthesis and can be applied to the closure of the piperazine ring. acs.org This can be achieved through an intramolecular fashion, where a linear precursor containing two amine functionalities and two carbonyl or carbonyl-equivalent groups undergoes a double cyclization.

While a direct, one-pot enantioselective double reductive amination to form a chiral disubstituted piperazine is challenging, a stepwise approach is more common. This can involve the reductive amination of a chiral amino aldehyde or amino ketone, followed by a second reductive amination to close the ring. The stereochemistry can be controlled by the chiral precursor and the choice of reducing agent and catalyst. Imine reductases (IREDs) and reductive aminases (RedAms) have shown great potential in the asymmetric synthesis of chiral amines and could be applied to the intramolecular cyclization to form piperazines. researchgate.net

Intramolecular Ring-Opening Reactions with Stereochemical Control

The synthesis of the cis-2,5-dimethylpiperazine (B3427453) ring via intramolecular ring-opening reactions is a powerful strategy that leverages the stereochemistry of acyclic precursors to dictate the final ring configuration. This method typically involves a molecule containing two nitrogen atoms and a leaving group, positioned to facilitate a 6-endo-trig cyclization. The stereochemical control is pre-emptively installed in the acyclic starting material, often derived from the chiral pool.

A common approach begins with chiral amino acids, such as D- or L-alanine, which serve as inexpensive sources of chirality. For instance, a chiral amino alcohol derived from alanine can be coupled with another suitably protected amino-containing fragment. Subsequent activation of a terminal hydroxyl group into a good leaving group (e.g., a tosylate, mesylate, or halide) sets the stage for the key cyclization. The intramolecular nucleophilic attack by the second nitrogen atom proceeds via an SN2 mechanism, which inverts the stereocenter if the attack occurs at a chiral carbon bearing the leaving group, or retains it if the leaving group is elsewhere. By carefully designing the precursor, the desired (2R,5S) stereochemistry of the final piperazine ring is achieved with high fidelity.

Another effective variation involves the ring-opening of activated cyclic precursors like N-tosyl aziridines or cyclic sulfamidates derived from amino alcohols. rsc.orgorganic-chemistry.org In these cases, a chiral diamine precursor is constructed, and one of the nitrogen atoms is part of the strained ring. An intramolecular nucleophilic attack by the pendant amine opens the ring and simultaneously forms the six-membered piperazine structure. The regioselectivity and stereoselectivity of this ring-opening are crucial and are controlled by the nature of the activating groups and the reaction conditions. rsc.org

Table 1: Representative Intramolecular Cyclization Strategies for Piperazine Synthesis This table is illustrative, based on established chemical principles for forming chiral heterocyclic rings.

Precursor TypeKey Reaction StepSource of StereocontrolTypical Outcome
Acyclic Diamino AlcoholIntramolecular Williamson ether synthesis variant (N-alkylation)Chiral amino alcohol (e.g., from Alaninol)High diastereoselectivity based on precursor stereochemistry.
N-Tosyl Aziridine (B145994) with Pendant AmineIntramolecular SN2 ring-openingChiral aziridine (derived from amino acid)Regio- and stereospecific ring formation.
Cyclic SulfamidateNucleophilic displacement followed by cyclizationChiral amino acid precursorExcellent yields and high diastereoselectivity. organic-chemistry.org

Diastereoselective Synthetic Routes Utilizing Chiral Auxiliaries

Chiral auxiliaries are stereogenic molecules that are temporarily attached to a substrate to direct the stereochemical outcome of a subsequent reaction. wikipedia.org This strategy is particularly effective for constructing the (2R,5S)-2,5-dimethylpiperazine scaffold, as it allows for the creation of the two stereocenters with a specific relative and absolute configuration. The auxiliary creates a chiral environment around the reaction center, making one pathway of bond formation energetically more favorable than the other. researchgate.net

Prominent examples of chiral auxiliaries applicable to amine synthesis include Evans-type oxazolidinones, pseudoephedrine, and Ellman's tert-butanesulfinamide. wikipedia.orgosi.lv For piperazine synthesis, a chiral auxiliary can be appended to a precursor fragment. For example, (R)-(-)-phenylglycinol can be used as a chiral auxiliary to synthesize (R)-(+)-2-methylpiperazine, demonstrating the principle's applicability. rsc.org The synthesis would involve creating an acyclic diamine precursor where one of the nitrogen atoms is part of the chiral auxiliary amide, which then directs the cyclization.

Auxiliary-Mediated Asymmetric Induction in Key Cyclization Steps

The core principle of auxiliary-mediated induction lies in steric hindrance and conformational rigidity. The chiral auxiliary is attached to the acyclic precursor, which is then subjected to a cyclization reaction. For instance, in a Dieckmann-type condensation or an intramolecular reductive amination to form the piperazine ring, the auxiliary orients the molecule into a preferred conformation.

Consider a precursor where a chiral auxiliary like an Evans oxazolidinone is attached via an amide linkage. researchgate.net During the cyclization step, which might involve the formation of an enolate, the bulky group on the auxiliary effectively blocks one face of the molecule. wikipedia.org Consequently, an incoming electrophile or the cyclizing part of the molecule can only approach from the less sterically hindered face. This controlled approach ensures that the newly formed stereocenter has a specific orientation relative to the one influenced by the auxiliary, leading to a high diastereomeric excess (d.r.). The choice of auxiliary and reaction conditions is critical to maximizing this diastereoselectivity.

Strategies for Auxiliary Recovery and Recycling

A significant advantage of the chiral auxiliary approach is the ability to recover and reuse the often-expensive auxiliary. This is achieved by cleaving the bond that connects the auxiliary to the synthesized chiral molecule. The cleavage must be performed under conditions that are mild enough not to racemize or decompose the desired product.

Common cleavage methods depend on the nature of the linkage:

Amide Bonds: Auxiliaries like Evans oxazolidinones or pseudoephedrine are typically attached as amides. These can be cleaved via hydrolysis with strong acid (e.g., H2SO4) or base (e.g., LiOH). Reductive cleavage using agents like lithium aluminum hydride (LiAlH4) or lithium borohydride (B1222165) (LiBH4) is also common, which would reduce the amide carbonyl to an amine or alcohol, respectively. researchgate.net

Sulfinamide Bonds: Ellman's tert-butanesulfinamide auxiliary is readily cleaved under acidic conditions (e.g., HCl in a protic solvent), which hydrolyzes the N-S bond. osi.lv

Chemoenzymatic Approaches to Chiral Piperazine Scaffolds

Chemoenzymatic synthesis combines the versatility of traditional organic chemistry with the high selectivity of biocatalysts. Enzymes operate under mild conditions (aqueous media, neutral pH, room temperature) and can exhibit exquisite stereo-, regio-, and chemoselectivity, making them ideal for constructing complex chiral molecules like the (2R,5S)-2,5-dimethylpiperazine precursor. unipd.it

Enzyme-Catalyzed Transformations for Stereoselective Precursor Synthesis

The key to synthesizing the (2R,5S)-piperazine scaffold is the stereocontrolled synthesis of its precursor, a chiral 1,4-diaminohexane derivative. Enzymes are exceptionally well-suited for this task. A prominent strategy involves the use of transaminases (TAs) or reductive aminases (RedAms).

Starting with a prochiral diketone, such as hexane-2,5-dione, a dual-enzyme cascade can be employed. A transaminase can asymmetrically install an amino group at one carbonyl, and a second, stereocomplementary transaminase or a reductive aminase can act on the remaining carbonyl group to install the second amine. By selecting the appropriate enzymes, the (2R,5S)-diaminohexane precursor can be synthesized with very high enantiomeric and diastereomeric purity. nih.gov This chiral diamine can then be cyclized to the desired piperazine using standard chemical methods.

Alternatively, imine reductases (IREDs) can be used for the asymmetric reduction of cyclic imines or di-imines, which are precursors to the piperazine ring. This approach can establish the required stereocenters in a single biocatalytic reduction step.

Table 2: Enzymatic Strategies for Chiral Diamine Precursor Synthesis This table illustrates potential biocatalytic routes based on known enzyme classes.

Enzyme ClassSubstrate TypeTransformationStereochemical Outcome
Transaminase (TA)Prochiral DiketoneAsymmetric amination of a ketone to an amine.Creates one or two stereocenters with high e.e.
Reductive Aminase (RedAm)Diketone + Amine SourceAsymmetric reductive amination.High diastereoselectivity and enantioselectivity.
Imine Reductase (IRED)Cyclic di-imineStereoselective reduction of C=N bonds.Forms chiral centers directly on the ring precursor.
Alcohol Dehydrogenase (ADH)DiketoneAsymmetric reduction to a chiral diol.Diol can be chemically converted to the diamine with stereochemical retention/inversion.

Biocatalytic Resolution Techniques for Enantiopurity Enhancement

When a synthetic route produces a racemic or diastereomeric mixture of the piperazine, biocatalytic kinetic resolution offers an efficient method to isolate the desired enantiomer. Kinetic resolution relies on an enzyme that reacts at a significantly different rate with the two enantiomers of a racemic mixture.

For a racemic mixture of cis-2,5-dimethylpiperazine, lipases are commonly used. In the presence of an acyl donor (e.g., ethyl acetate), a lipase (B570770) can selectively acylate one enantiomer (e.g., the (2S,5R) enantiomer) much faster than the other ((2R,5S) enantiomer). unipd.it The reaction is stopped at or near 50% conversion, resulting in a mixture of the acylated (2S,5R)-piperazine and the unreacted, enantiomerically enriched (2R,5S)-piperazine. These two compounds have different chemical properties and can be easily separated by chromatography or extraction. If the acylated enantiomer is the desired one, a simple hydrolysis step removes the acyl group. This method is a powerful tool for achieving enantiomeric excesses (e.e.) often greater than 99%. mdpi.com Other hydrolases, such as proteases or amidases, can also be employed for the resolution of amide or ester derivatives of the piperazine precursor. mdpi.com

Stereospecific Functionalization and Introduction of the Ethanone Moiety

The introduction of the ethanone (acetyl) group onto the chiral (2R,5S)-2,5-dimethylpiperazine scaffold is a critical step in the synthesis of the target molecule. This transformation must be conducted under conditions that preserve the stereochemical integrity of the chiral centers.

N-Acylation Reactions with Stereochemical Integrity

N-acylation is a fundamental reaction for the formation of amides. In the context of synthesizing Ethanone, 1-[(2R,5S)-2,5-dimethyl-1-piperazinyl]-, the primary challenge is to selectively acylate one of the nitrogen atoms of the piperazine ring without causing epimerization at the adjacent chiral centers.

A common and effective method for this transformation is the reaction of (2R,5S)-2,5-dimethylpiperazine with an acylating agent such as acetyl chloride or acetic anhydride (B1165640). The reaction is typically carried out in the presence of a non-nucleophilic base, like triethylamine (B128534) or diisopropylethylamine, to neutralize the acid byproduct (e.g., HCl) generated during the reaction. The choice of solvent is also crucial, with aprotic solvents like dichloromethane (B109758) (DCM) or tetrahydrofuran (B95107) (THF) being preferred to avoid unwanted side reactions.

The stereochemical integrity of the (2R,5S) configuration is generally well-maintained during N-acylation. This is because the reaction mechanism does not involve the breaking of any bonds at the chiral centers. The lone pair of the nitrogen atom acts as the nucleophile, attacking the electrophilic carbonyl carbon of the acylating agent. The subsequent collapse of the tetrahedral intermediate and departure of the leaving group occur without affecting the stereochemistry of the piperazine ring.

Acylating AgentBaseSolventTemperatureTypical YieldStereochemical Outcome
Acetyl ChlorideTriethylamineDCM0 °C to rtHighRetention of (2R,5S)
Acetic AnhydridePyridineTHFrtHighRetention of (2R,5S)

This table presents typical conditions for the N-acylation of (2R,5S)-2,5-dimethylpiperazine. The specific conditions can be optimized to maximize yield and purity.

Regioselective Synthesis Strategies for the (2R,5S) Configuration

The synthesis of the enantiomerically pure (2R,5S)-2,5-dimethylpiperazine precursor is a critical prerequisite for the subsequent acylation step. Direct methylation of a pre-existing piperazine ring to achieve the desired trans-2,5-dimethyl configuration with high stereocontrol is challenging. Therefore, modern synthetic strategies focus on constructing the chiral piperazine ring from acyclic precursors with the desired stereochemistry already established.

One effective approach involves the cyclization of a chiral diamine precursor. For instance, a C2-symmetric diol can be converted to a diamine, followed by a double cyclization to form the piperazine ring. The use of chiral auxiliaries or asymmetric catalysis in the synthesis of the open-chain precursor is key to establishing the (2R,5S) stereochemistry.

Another powerful strategy is the use of amino acids as chiral building blocks. For example, the condensation of two molecules of a chiral amino acid, such as D-alanine, can lead to the formation of a diketopiperazine intermediate. Subsequent reduction of the amide functionalities of the diketopiperazine can yield the desired (2R,5S)-2,5-dimethylpiperazine. The stereochemistry of the starting amino acid directly dictates the stereochemistry of the final piperazine product.

Comparative Analysis of Synthetic Route Efficiency and Stereocontrol

The selection of a synthetic route for a chiral compound like Ethanone, 1-[(2R,5S)-2,5-dimethyl-1-piperazinyl]- is guided by several factors, including efficiency, cost, environmental impact, and, most importantly, the level of stereocontrol.

Atom Economy and Environmental Impact Assessments of Synthetic Pathways

Green chemistry principles are increasingly important in modern organic synthesis. Atom economy, a concept developed by Barry Trost, is a measure of the efficiency of a chemical reaction in converting the mass of reactants into the desired product. nih.gov An ideal reaction has an atom economy of 100%.

The N-acylation step, when using acetyl chloride, has a theoretical atom economy that is less than 100% due to the formation of a hydrochloride salt as a byproduct. In contrast, using acetic anhydride can offer a higher atom economy if the acetic acid byproduct can be utilized or recycled.

The environmental impact of a synthetic route is often assessed using metrics like the E-factor (Environmental Factor), which is the mass ratio of waste to the desired product, and the Process Mass Intensity (PMI), which is the ratio of the total mass of materials used to the mass of the final product. humanjournals.com Routes that minimize the use of hazardous solvents, reagents, and purification steps will have a lower environmental impact. Biocatalytic methods, for instance, often offer a greener alternative to traditional chemical synthesis due to their high selectivity and mild reaction conditions, which can significantly reduce waste generation. rsc.org

MetricN-Acylation with Acetyl ChlorideN-Acylation with Acetic Anhydride
Atom Economy LowerHigher
E-Factor Higher (due to salt waste)Lower (if byproduct is recycled)
PMI ModerateModerate

This table provides a qualitative comparison of the green chemistry metrics for two common N-acylation methods.

Enantiomeric Ratio (er) and Diastereomeric Ratio (dr) in Final Product and Intermediates

The stereochemical purity of the final product and all chiral intermediates is paramount. The enantiomeric ratio (er) quantifies the ratio of one enantiomer to the other, while the diastereomeric ratio (dr) describes the ratio of diastereomers. For Ethanone, 1-[(2R,5S)-2,5-dimethyl-1-piperazinyl]-, the goal is to achieve an er as close to 100:0 as possible.

The enantiomeric purity of the (2R,5S)-2,5-dimethylpiperazine precursor directly influences the enantiomeric purity of the final acylated product, as the acylation step itself is not expected to cause racemization. High-performance liquid chromatography (HPLC) using a chiral stationary phase is a common and reliable method for determining the enantiomeric excess (ee) and, consequently, the enantiomeric ratio. nih.govmdpi.com

In cases where the synthesis of the piperazine precursor might lead to the formation of the cis-diastereomer ((2R,5R)- or (2S,5S)-2,5-dimethylpiperazine), the diastereomeric ratio becomes a critical parameter. Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for determining the diastereomeric ratio. csu.edu.au The distinct chemical environments of the protons and carbons in the different diastereomers result in separate signals in the NMR spectrum, allowing for their quantification.

A successful synthetic strategy will demonstrate high diastereoselectivity in the formation of the trans-piperazine ring and will utilize a starting material of high enantiomeric purity to ensure a high er in the final product.

Analytical MethodParameter MeasuredTypical Application
Chiral HPLC Enantiomeric Ratio (er)Determination of the enantiomeric purity of the final product and intermediates.
NMR Spectroscopy Diastereomeric Ratio (dr)Quantification of the ratio of trans to cis isomers in the piperazine precursor.

This table outlines the primary analytical techniques used to assess the stereochemical purity of the synthesized compounds.

Elucidation of Reaction Mechanisms for Stereoselective Processes

The stereochemical outcome of piperazine synthesis is dictated by the mechanism of the cyclization step. Different strategies have been developed to selectively afford either cis or trans isomers.

One highly diastereoselective method for producing a trans-substituted piperazine involves an intramolecular palladium-catalyzed hydroamination reaction. rsc.org This approach utilizes an aminoalkene precursor synthesized from a homochiral cyclic sulfamidate, leading to the desired trans relative stereochemistry. rsc.org Interestingly, X-ray diffraction analysis of the resulting product revealed that the piperazine ring adopts a twist-boat conformation rather than the more common chair conformation. rsc.org

Conversely, a working hypothesis for the formation of cis-2,6-disubstituted piperazines suggests a cyclization pathway that proceeds through a specific transition state. rsc.org In this model, the N-aryl group rotates to allow for the pyramidalization of the nitrogen atom. This geometric arrangement mitigates steric strain (A1,3-interaction) and permits the key substituent to occupy a pseudoequatorial position, thereby directing the reaction to yield the cis stereoisomer. rsc.org

Other mechanistic pathways include manganese(III) acetate-mediated radical cyclizations. In the synthesis of related piperazine-containing dihydrofuran compounds, the stereochemistry of the product was determined to be trans based on the vicinal dihydrofuran coupling constants observed in ¹H NMR spectra. nih.gov Furthermore, stereoselective catalytic reductive cyclization of bis(oximinoalkyl)amines, formed from the double Michael addition of nitrosoalkenes to amines, represents another strategy for piperazine ring construction. researchgate.net

Role of Catalysts and Ligands in Asymmetric Induction

Asymmetric catalysis is fundamental to producing enantiomerically pure compounds. The choice of metal catalyst and, crucially, the structure of the chiral ligand are the primary determinants of stereoselectivity in the synthesis of chiral piperazines and their precursors. nih.govnih.govsemanticscholar.org The interaction between the ligand, the metal center, and the substrate creates a chiral environment that favors the formation of one enantiomer over the other. nih.govresearchgate.net

The rational design of chiral ligands is a cornerstone of modern asymmetric catalysis. nih.gov For many years, C2-symmetric ligands, which possess a twofold rotational axis of symmetry, were predominant in the field. nih.govresearchgate.net The thinking behind this was that such symmetry reduces the number of possible competing diastereomeric transition states, simplifying the stereochemical analysis and often leading to higher enantioselectivity. researchgate.net

More recently, non-symmetrical ligands, such as P,N-ligands, have proven highly effective, in some cases outperforming their symmetrical counterparts. nih.gov This is because, in many catalytic cycles, the intermediates themselves are non-symmetrical. nih.gov For instance, in a square planar metal complex, a phosphine (B1218219) group positioned trans to the substrate primarily exerts an electronic influence, while the group in the cis position has a more pronounced steric effect. nih.gov This electronic and steric differentiation can be exploited to achieve greater control over the reaction's outcome.

A practical example of structure-activity relationships can be seen in the development of chiral ligands based on imidazolidin-4-one (B167674) derivatives for copper(II)-catalyzed asymmetric reactions. nih.govsemanticscholar.org Research demonstrated that introducing a methyl group at the 2-position of the imidazolidin-4-one ring led to a notable improvement in enantioselectivity, with enantiomeric excess (ee) values reaching up to 96%. nih.govbeilstein-archives.org This enhancement highlights how subtle structural modifications to the ligand can have a significant impact on the stereocontrol of the catalytic process. Further design strategies include deriving chiral ligands from readily available natural products, such as the terpenoid l-menthone, to create effective P,N ligands for asymmetric induction in ruthenium and rhodium complexes. nih.gov

The stereochemistry of the chiral ligand itself has a direct and predictable effect on the configuration of the product. An exemplary case is the use of copper(II) complexes with chiral ligands derived from imidazolidin-4-one in asymmetric Henry reactions. nih.govsemanticscholar.org It was discovered that the relative configuration of the ligand dictates the chirality of the resulting nitroaldol product. nih.govsemanticscholar.org

Specifically, employing a ligand with a cis-configuration consistently affords the S-enantiomer of the product, with enantioselectivities reaching up to 97% ee. nih.govsemanticscholar.org In contrast, when a ligand with a trans-configuration is used, the reaction yields the R-enantiomer, also with excellent enantioselectivity (up to 96% ee). nih.govsemanticscholar.org This clear relationship underscores the profound influence of the ligand's three-dimensional structure on the transition state geometry, which ultimately determines the enantioselectivity of the transformation.

Effect of Ligand Configuration on Enantioselectivity in Asymmetric Henry Reactions
Ligand ConfigurationMajor Product EnantiomerAchieved Enantiomeric Excess (ee)Reference
cisSup to 97% nih.govsemanticscholar.org
transRup to 96% nih.govsemanticscholar.org

Identification and Characterization of Reaction Intermediates

Understanding a reaction mechanism requires the identification of key intermediates. In the synthesis of complex molecules like substituted piperazines, intermediates can be transient, but their structural characterization provides invaluable insight.

In metal-templated macrocyclization reactions to form piperazine-containing structures, the metal ion plays a crucial role in pre-organizing the intermediates into a conformation conducive to cyclization. nih.gov For example, a Mn(II) ion can coordinate to donor atoms of the precursor, guiding it into the correct geometry for the desired ring-closing reaction. nih.gov Structural studies of the resulting metal complexes have shown that the piperazine ring can be forced into a higher-energy boat conformation to satisfy the coordination requirements of the metal center, whereas the free ligand exists in the more stable chair conformation. nih.gov

Other synthetic methodologies involve different types of intermediates. The synthesis of cycloiminophosphane ligands, which can be used in catalysis, proceeds through a Beckmann nitrilium ion intermediate. nih.gov In silver-catalyzed asymmetric syntheses of dihydrofurans, mechanistic studies suggest the involvement of a silver-associated oxonium ylide intermediate. rsc.org Additionally, syntheses employing Mn(OAc)₃ are understood to proceed via radical intermediates. nih.gov

Transition State Analysis and Energy Profiles for Rate-Determining Steps

The transition state is the highest energy point along a reaction coordinate and its structure determines the rate and selectivity of a chemical transformation. While transition states cannot be isolated, their structures can be inferred from experimental results and computational modeling.

As previously mentioned in the context of stereoselective mechanisms (Section 3.1), the formation of cis-2,6-disubstituted piperazines is hypothesized to proceed through a transition state where steric hindrance is minimized. rsc.org The rotation of an N-aryl group allows the nitrogen to become pyramidal, which in turn permits a key substituent to adopt a pseudoequatorial orientation, lowering the energy of the transition state leading to the cis product. rsc.org

The energy difference between various conformations of intermediates is also a critical factor. In the solid state, the free N,N′-dimethylpiperazine molecule adopts an ideal chair conformation. researchgate.net However, during metal-templated synthesis, the structural requirements of complex formation with a divalent metal cation can overcome the inherent stability of the chair form, forcing the ring into a boat conformation to act as a chelate. nih.gov This indicates that the energy barrier to reach the boat-like transition state for cyclization is accessible under the reaction conditions, overcoming the thermodynamic preference for the chair ground state of the free piperazine ring. nih.gov

Kinetic Studies to Understand Reaction Pathways and Rate Laws

A kinetic study of the thermal decomposition of enalapril (B1671234) maleate (B1232345) to form a diketopiperazine provides a relevant example. conicet.gov.ar Using thermogravimetry at various heating rates, the activation energy for the cyclization was determined to be 198 kJ mol⁻¹ via the Kissinger–Akahira–Sunose isoconversional method. conicet.gov.ar This study also revealed that the reaction mechanism is temperature-dependent; below 235 °C, the process is best described by a nucleation model, whereas above the melting point, the reaction occurs in the liquid state and follows first-order kinetics. conicet.gov.ar

Kinetic Data for Diketopiperazine Synthesis from Enalapril Maleate
Kinetic ParameterValue/ModelMethodReference
Activation Energy (Ea)198 kJ mol⁻¹Kissinger–Akahira–Sunose method conicet.gov.ar
Reaction Model (<235 °C)NucleationMaster-plot method conicet.gov.ar
Reaction Model (>235 °C)First-order reactionMaster-plot method conicet.gov.ar

In other systems, kinetic studies can reveal the order of the reaction with respect to the catalyst. For instance, in a bifunctional silver catalyst system used for the enantioselective synthesis of 2,5-dihydrofurans, mechanistic studies indicated that the reaction involves second-order kinetics with respect to the catalyst. rsc.org This suggests that two molecules of the silver catalyst are involved in the rate-determining step, likely by activating both the oxonium ylide and the alkyne components simultaneously in a synergistic fashion. rsc.org Such kinetic experiments are often performed using techniques like stopped-flow spectrophotometry to monitor the disappearance of a reactant over very short timescales. nih.gov

Advanced Conformational Analysis and Stereochemical Characterization of Ethanone, 1 2r,5s 2,5 Dimethyl 1 Piperazinyl

Comprehensive Spectroscopic Techniques for Structural Elucidation and Stereochemical Assignment

Spectroscopic analysis is fundamental to determining the complex structure and stereochemistry of Ethanone (B97240), 1-[(2R,5S)-2,5-dimethyl-1-piperazinyl]-. A combination of nuclear magnetic resonance, chiroptical spectroscopy, and mass spectrometry provides a complete picture of its molecular architecture.

High-Field and 2D NMR Spectroscopy (e.g., COSY, HSQC, HMBC, NOESY) for Connectivity and Spatial Relationships

High-field Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique for elucidating the molecular structure of Ethanone, 1-[(2R,5S)-2,5-dimethyl-1-piperazinyl]-. Due to the restricted rotation around the N-acetyl amide bond, it is common for N-acylpiperazines to exist as a mixture of two rotamers at room temperature, which can lead to a doubling of some NMR signals. nih.govresearchgate.net

One-dimensional (1D) ¹H and ¹³C NMR spectra provide initial information about the chemical environment of protons and carbons. The ¹H NMR spectrum is expected to show distinct signals for the acetyl methyl group, the two diastereotopic methyl groups on the piperazine (B1678402) ring, and the protons of the heterocyclic ring.

Two-dimensional (2D) NMR experiments are crucial for assembling the complete molecular framework:

COSY (Correlation Spectroscopy): This experiment establishes ¹H-¹H coupling correlations, allowing for the mapping of proton spin systems. For the title compound, COSY would reveal the connectivity between protons on the piperazine ring, for example, between the methine protons at C2/C5 and the adjacent methylene (B1212753) protons at C3/C6.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates each proton signal with the signal of the carbon atom to which it is directly attached. This allows for the unambiguous assignment of carbon resonances based on the more easily interpreted proton spectrum.

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY is paramount for determining the relative stereochemistry by identifying protons that are close in space. In the expected low-energy chair conformation of the (2R,5S) isomer, both methyl groups at C2 and C5 occupy equatorial positions. NOESY data would confirm this arrangement by showing spatial correlations between axial and equatorial protons on the ring.

Interactive Table: Expected Key 2D NMR Correlations for Structural Elucidation
ExperimentCorrelating Nuclei (Protons)Correlating Nuclei (Carbon/Proton)Information Gained
COSY H at C2H at C3Confirms adjacent protons in the piperazine ring.
HSQC H at C5C at C5Links specific protons to their directly bonded carbons.
HMBC Acetyl-CH₃ ProtonsCarbonyl CarbonConfirms the location of the acetyl group on the piperazine nitrogen.
NOESY Axial H at C2Axial H at C6Reveals through-space proximity, aiding in conformational analysis.

Chiroptical Spectroscopy (e.g., Electronic Circular Dichroism (ECD) and Vibrational Circular Dichroism (VCD)) for Absolute Configuration Determination

While NMR can establish relative stereochemistry, chiroptical techniques are essential for determining the absolute configuration of a chiral molecule. nih.gov Electronic Circular Dichroism (ECD) and Vibrational Circular Dichroism (VCD) measure the differential absorption of left and right circularly polarized light in the UV-visible and infrared regions, respectively.

The standard method involves a synergistic approach between experimental measurement and computational prediction:

The experimental ECD and VCD spectra of the compound are recorded.

Quantum mechanical calculations, typically using Density Functional Theory (DFT), are performed to predict the theoretical spectra for a specific enantiomer, in this case, the (2R,5S) configuration.

A direct comparison between the experimental and the computationally predicted spectra is made. A strong agreement in the pattern and signs of the signals (Cotton effects) provides confident assignment of the absolute configuration. nih.gov This methodology has been successfully applied to other piperazine-containing natural products and synthetic molecules. nih.gov

Interactive Table: Methodology for Absolute Configuration Assignment via Chiroptical Spectroscopy
StepActionPurposeOutcome
1 Measure experimental ECD/VCD spectrumObtain the chiroptical fingerprint of the synthesized molecule.Experimental Data Plot
2 Perform DFT calculations for the (2R,5S) isomerGenerate a theoretical spectrum based on a known absolute configuration.Predicted Data Plot
3 Compare experimental and theoretical spectraMatch the spectral patterns and signs of Cotton effects.Unambiguous assignment of the (2R,5S) absolute configuration.

High-Resolution Mass Spectrometry for Accurate Mass and Fragmentation Pattern Analysis (beyond basic identification)

High-Resolution Mass Spectrometry (HRMS) provides an extremely accurate measurement of the mass-to-charge ratio (m/z) of the molecular ion, which allows for the determination of the elemental formula. core.ac.uknih.gov For Ethanone, 1-[(2R,5S)-2,5-dimethyl-1-piperazinyl]- (C₈H₁₆N₂O), HRMS would confirm its molecular formula by matching the measured mass to the calculated theoretical mass with an error of less than 5 parts per million (ppm).

Beyond molecular formula confirmation, tandem mass spectrometry (MS/MS) is used to analyze fragmentation patterns, which provides further structural verification. Under ionization, the molecule will break apart in a predictable manner. For this compound, characteristic fragmentation pathways would likely include:

Loss of the acetyl group (CH₃CO•) as a radical.

Cleavage of the piperazine ring, leading to several daughter ions.

Formation of an acylium ion [CH₃CO]⁺.

Analysis of these fragments helps to piece together the molecular structure, corroborating the data obtained from NMR. mdpi.comresearchgate.net

Interactive Table: Expected HRMS Fragmentation Data
Molecular FormulaCalculated Exact Mass (m/z)Fragment Ion FormulaFragment Description
C₈H₁₆N₂O156.1263[C₆H₁₃N₂]⁺Loss of acetyl group
[C₂H₃O]⁺Acetylium ion
VariousPiperazine ring fragments

Single Crystal X-ray Diffraction for Solid-State Structure and Absolute Stereochemistry

Single-crystal X-ray diffraction offers the most definitive method for determining the three-dimensional structure of a molecule in the solid state. If a suitable single crystal of Ethanone, 1-[(2R,5S)-2,5-dimethyl-1-piperazinyl]- can be grown, this technique would provide unambiguous confirmation of:

Connectivity: The complete bonding arrangement of all atoms.

Relative Stereochemistry: The trans orientation of the two methyl groups on the piperazine ring.

Conformation: The precise conformation of the piperazine ring, which is expected to be a chair form with the two methyl groups in equatorial positions to minimize steric strain.

Absolute Stereochemistry: For a crystal that forms in a chiral space group, the analysis can determine the absolute configuration, typically by calculating the Flack parameter. A value close to zero for the (2R,5S) configuration would confirm the assignment made by chiroptical methods. researchgate.net

Dynamic Stereochemistry of the Piperazine Ring

The piperazine ring is not a static entity but undergoes dynamic conformational changes. Furthermore, the presence of the N-acetyl group introduces an additional dynamic process.

Ring Inversion Barriers and Conformational Equilibria

The six-membered piperazine ring typically exists in a chair conformation. This chair can undergo a "ring flip" or inversion to an alternative chair conformation. For the (2R,5S) isomer, this inversion would convert the conformer with di-equatorial methyl groups into a much higher-energy conformer with di-axial methyl groups. Due to steric hindrance, the equilibrium lies heavily in favor of the di-equatorial conformer.

A second, often more prominent, dynamic process is the restricted rotation around the C-N amide bond of the acetyl group. nih.gov This rotation is slow on the NMR timescale at ambient temperatures, resulting in the observation of two distinct conformers (rotamers).

Variable-temperature (VT) NMR spectroscopy is the primary tool used to study these dynamic processes. By recording NMR spectra at different temperatures, one can observe the broadening and eventual coalescence of the separate signals from the interconverting conformers. From the coalescence temperature and the frequency difference between the signals, the Gibbs free energy of activation (ΔG‡), which represents the energy barrier to the interconversion, can be calculated. Studies on similar N-acyl piperazines have shown that the energy barrier for amide bond rotation is typically in the range of 61–68 kJ/mol. researchgate.net

Interactive Table: Dynamic Processes and Analytical Methods
Dynamic ProcessDescriptionPrimary Analytical TechniqueKey Parameter Measured
Amide Bond Rotation Slow rotation around the N-C(O) bond leading to two rotamers.Variable-Temperature NMRActivation Energy (ΔG‡)
Ring Inversion Interconversion between two chair conformations of the piperazine ring.Variable-Temperature NMRActivation Energy (ΔG‡)

Temperature-Dependent NMR Studies of Conformation

The conformational dynamics of Ethanone, 1-[(2R,5S)-2,5-dimethyl-1-piperazinyl]- are significantly influenced by temperature, a phenomenon that can be effectively investigated using Nuclear Magnetic Resonance (NMR) spectroscopy. Variable temperature (VT) NMR studies are crucial for elucidating the energetic barriers associated with conformational changes within the molecule. For N-acylated piperazines like Ethanone, 1-[(2R,5S)-2,5-dimethyl-1-piperazinyl]-, two primary dynamic processes are of interest: the rotation about the amide C-N bond and the chair-to-chair interconversion of the piperazine ring. nih.gov

At room temperature, the 1H NMR spectrum of such compounds often displays complex signals due to the slow interchange between different conformations on the NMR timescale. researchgate.net This complexity arises from the restricted rotation of the partial double bond of the amide group and, in many cases, the limited interconversion of the piperazine chair conformations. nih.govrsc.org As the temperature is increased, the rate of these conformational exchanges accelerates.

A key phenomenon observed in temperature-dependent NMR is coalescence, where distinct signals for different conformers broaden and eventually merge into a single, averaged signal at a specific temperature known as the coalescence temperature (Tc). nih.gov By analyzing the coalescence temperature and the chemical shift difference between the interconverting signals, it is possible to calculate the Gibbs free activation energy (ΔG‡) for the conformational process. This provides a quantitative measure of the energy barrier to rotation or inversion. nih.gov

For substituted N-benzoylpiperazines, which serve as structural analogs, the energy barriers for amide bond rotation have been determined to be in the range of 57–73 kJ mol−1. nih.gov It is also observed that the energy barrier for the amide bond rotation is often higher than that for the piperazine ring inversion. rsc.org The investigation of various N-benzoylated piperazine compounds has revealed activation energy barriers (ΔG‡) between 56 and 80 kJ mol−1. nih.govrsc.org

In the case of Ethanone, 1-[(2R,5S)-2,5-dimethyl-1-piperazinyl]-, temperature-dependent NMR experiments would be expected to show distinct coalescence points for the amide bond rotation and the piperazine ring inversion, allowing for the calculation of their respective activation energies. nih.gov The presence of the methyl groups in the 2R and 5S positions influences the conformational preferences and the energy barriers for these processes.

The following interactive table provides representative data from studies on analogous N-acylpiperazine compounds, illustrating the typical range of coalescence temperatures and Gibbs free activation energies observed in different solvents. This data serves as a reference for the expected energetic parameters for the conformational dynamics of Ethanone, 1-[(2R,5S)-2,5-dimethyl-1-piperazinyl]-.

Compound AnalogueSolventProcessCoalescence Temperature (Tc) [K]Gibbs Free Activation Energy (ΔG) [kJ mol-1]Reference
N-Benzoylpiperazine Derivative 3bCDCl3Amine Site Inversion303~60 nih.gov
N-Benzoylpiperazine Derivative 3bCDCl3Amide Bond Rotation313~62 nih.gov
N-Benzoylpiperazine Derivative 3bDMSO-d6Amine Site Inversion-~61 nih.gov
N-Benzoylpiperazine Derivative 3bDMSO-d6Amide Bond Rotation-~66 nih.gov

Note: The data presented are for analogous N-benzoylpiperazine compounds and serve as an illustrative example of the parameters obtained from temperature-dependent NMR studies. The exact values for Ethanone, 1-[(2R,5S)-2,5-dimethyl-1-piperazinyl]- would require specific experimental determination.

Theoretical and Computational Chemistry Studies on Ethanone, 1 2r,5s 2,5 Dimethyl 1 Piperazinyl

Quantum Chemical Calculations for Electronic Structure and Molecular Geometry

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. These methods solve the Schrödinger equation, albeit with approximations, to determine the electronic structure and predict a wide range of molecular characteristics. openaccessjournals.com

Density Functional Theory (DFT) has become a cornerstone of computational chemistry due to its favorable balance of accuracy and computational cost. wikipedia.org For Ethanone (B97240), 1-[(2R,5S)-2,5-dimethyl-1-piperazinyl]-, DFT calculations would be employed to determine its equilibrium geometry in the ground state. This involves optimizing the molecular structure to find the lowest energy arrangement of its atoms.

A key aspect of studying this molecule would be the exploration of its conformational isomers. The piperazine (B1678402) ring can adopt various conformations, such as chair and boat forms, and the orientation of the acetyl and dimethyl groups can also vary. DFT calculations would be used to identify the different stable conformers and to calculate their relative energies, thus predicting the most abundant isomer at a given temperature. Properties such as dipole moment, molecular orbital energies (HOMO-LUMO gap), and vibrational frequencies would also be calculated for the most stable conformer.

Hypothetical DFT Calculation Results for Conformational Analysis

Conformer Relative Energy (kcal/mol) Dipole Moment (Debye)
Chair-Equatorial-Axial 0.00 2.5
Chair-Axial-Equatorial 1.2 3.1

Note: This table is illustrative and not based on actual experimental or computational data.

For a more precise determination of the electronic energy, particularly for benchmarking DFT results, ab initio and post-Hartree-Fock methods would be utilized. wikipedia.org Methods such as Møller-Plesset perturbation theory (e.g., MP2) and Coupled Cluster theory (e.g., CCSD(T)) provide a more rigorous treatment of electron correlation, leading to highly accurate energy calculations. While computationally more demanding, these methods are invaluable for obtaining benchmark energetic data for key conformers or for studying specific electronic properties where DFT might be less reliable.

Computational Modeling of Reaction Mechanisms and Transition States

Computational chemistry is instrumental in elucidating the pathways of chemical reactions, identifying transition states, and predicting reaction outcomes. nih.gov

Given the chiral nature of Ethanone, 1-[(2R,5S)-2,5-dimethyl-1-piperazinyl]-, understanding the stereoselectivity of its reactions is crucial. Computational modeling can be used to study reactions where this molecule acts as a chiral auxiliary or a substrate. By locating the transition state structures for the formation of different stereoisomeric products and calculating their corresponding activation energies, the stereochemical outcome of the reaction can be predicted. The transition state with the lower activation energy will correspond to the major product, and the calculated energy difference can be used to estimate the enantiomeric or diastereomeric excess.

Reactions are typically carried out in a solvent, which can significantly influence reaction rates and equilibria. Computational models can account for solvent effects through either implicit or explicit solvent models. Implicit models represent the solvent as a continuous medium with a specific dielectric constant, while explicit models involve including a number of solvent molecules in the calculation. For reactions involving Ethanone, 1-[(2R,5S)-2,5-dimethyl-1-piperazinyl]-, modeling the effect of different solvents on the energies of reactants, products, and transition states would provide a more realistic description of the reaction pathway.

Molecular Dynamics Simulations for Conformational Sampling and Flexibility

While quantum chemical calculations provide detailed information about static molecular structures, Molecular Dynamics (MD) simulations offer insights into the dynamic behavior of molecules over time. An MD simulation of Ethanone, 1-[(2R,5S)-2,5-dimethyl-1-piperazinyl]- would involve solving Newton's equations of motion for the atoms of the molecule, allowing for the exploration of its conformational landscape.

This approach is particularly useful for sampling the various conformations accessible to the molecule at a given temperature and for understanding the flexibility of the piperazine ring and its substituents. MD simulations can reveal the timescales of conformational changes and provide a more complete picture of the molecule's dynamic behavior in solution, which can be crucial for understanding its interactions with other molecules, for instance, in the context of drug design.

Prediction of Spectroscopic Signatures (e.g., NMR Chemical Shifts, IR Frequencies, ECD Spectra)

Theoretical and computational chemistry plays a pivotal role in the structural elucidation of molecules by predicting their spectroscopic signatures. For "Ethanone, 1-[(2R,5S)-2,5-dimethyl-1-piperazinyl]-", a chiral compound, computational methods such as Density Functional Theory (DFT) and time-dependent DFT (TD-DFT) are instrumental in forecasting its Nuclear Magnetic Resonance (NMR) chemical shifts, Infrared (IR) vibrational frequencies, and Electronic Circular Dichroism (ECD) spectra. These predicted spectra serve as invaluable tools for the identification and characterization of the molecule, often complementing experimental data.

Due to the limited availability of direct computational studies on "Ethanone, 1-[(2R,5S)-2,5-dimethyl-1-piperazinyl]-", this section will draw upon methodologies and findings from closely related N-acylpiperazine structures to illustrate the expected spectroscopic features.

Predicted ¹H and ¹³C NMR Chemical Shifts

The prediction of NMR chemical shifts through computational methods, typically employing the Gauge-Including Atomic Orbital (GIAO) approach within a DFT framework, has become a standard practice for the structural analysis of organic molecules. nih.gov The chemical shifts are highly sensitive to the molecule's three-dimensional structure, including the conformation of the piperazine ring and the orientation of the acetyl group.

For N-acylpiperazines, the presence of the amide bond introduces the possibility of rotational isomers (conformers), which can significantly influence the NMR spectra. nih.gov Computational studies on N-benzoylated piperazines have shown that the energy barriers for the rotation around the amide bond and the inversion of the piperazine chair conformation can be determined, and these dynamics affect the observed chemical shifts. nih.gov

Table 1: Illustrative Predicted ¹H and ¹³C NMR Chemical Shifts for an N-Acetylpiperazine Moiety (Note: These are representative values for a generic N-acetylpiperazine and would require specific calculations for the titled compound to achieve accurate predictions.)

Atom Predicted ¹H Chemical Shift (ppm) Predicted ¹³C Chemical Shift (ppm)
Acetyl-CH₃2.121.5
Piperazine-H (axial, adjacent to N-acetyl)3.6-
Piperazine-H (equatorial, adjacent to N-acetyl)3.8-
Piperazine-C (adjacent to N-acetyl)-45.0
Piperazine-H (axial, distant from N-acetyl)2.8-
Piperazine-H (equatorial, distant from N-acetyl)3.0-
Piperazine-C (distant from N-acetyl)-54.0

This is an interactive data table. You can sort and filter the data as needed.

Predicted Infrared (IR) Frequencies

Theoretical calculations of IR spectra are crucial for identifying the characteristic vibrational modes of a molecule. For "Ethanone, 1-[(2R,5S)-2,5-dimethyl-1-piperazinyl]-", the most prominent feature in its IR spectrum is expected to be the amide C=O stretching frequency. DFT calculations, often at the B3LYP/6-31++G(d,p) level of theory, have been successfully employed to predict the vibrational spectra of related molecules like 1-acetylpiperazine (B87704). nih.gov

A joint theoretical and experimental study on 1-acetylpiperazine provided a detailed assignment of its vibrational modes. nih.gov The calculations were performed in both the gas phase and in solution to account for solvent effects. nih.gov The computed frequencies are often scaled by a factor to correct for anharmonicity and other systematic errors inherent in the computational method.

Table 2: Predicted Characteristic IR Frequencies for an N-Acetylpiperazine Moiety (Note: These values are based on studies of 1-acetylpiperazine and serve as an estimation for the titled compound.)

Vibrational Mode Predicted Frequency (cm⁻¹) Description
Amide C=O stretch~1640 - 1660A strong absorption band characteristic of the acetyl group.
CH₃ asymmetric stretch~2980 - 3000Stretching vibrations of the methyl groups.
CH₂ symmetric stretch~2850 - 2870Stretching vibrations of the piperazine ring methylene (B1212753) groups.
C-N stretch~1250 - 1300Stretching vibration of the bond between the carbonyl carbon and the piperazine nitrogen.
Piperazine ring vibrations~1000 - 1200Complex vibrations involving the entire piperazine ring structure.

This is an interactive data table. You can sort and filter the data as needed.

Predicted Electronic Circular Dichroism (ECD) Spectra

Electronic Circular Dichroism (ECD) spectroscopy is a powerful technique for determining the absolute configuration of chiral molecules. nih.gov For "Ethanone, 1-[(2R,5S)-2,5-dimethyl-1-piperazinyl]-", which possesses two stereocenters, theoretical prediction of the ECD spectrum is essential for assigning its absolute stereochemistry.

The prediction of ECD spectra is typically carried out using Time-Dependent Density Functional Theory (TD-DFT). The process involves first a conformational search to identify the low-energy conformers of the molecule. Subsequently, the ECD spectrum for each conformer is calculated, and a Boltzmann-weighted average of these spectra is generated to produce the final predicted spectrum. mdpi.com The calculated spectrum is then compared with the experimental spectrum to determine the absolute configuration.

Table 3: Expected Characteristics of the Predicted ECD Spectrum for Ethanone, 1-[(2R,5S)-2,5-dimethyl-1-piperazinyl]- (Note: The specific wavelengths and signs of the Cotton effects require detailed computational analysis.)

Electronic Transition Expected Wavelength Range (nm) Expected Sign of Cotton Effect
n → π~220 - 240Dependent on the predominant conformation and the (2R, 5S) configuration.
π → π~190 - 210Dependent on the predominant conformation and the (2R, 5S) configuration.

This is an interactive data table. You can sort and filter the data as needed.

Chemical Derivatization and Transformations of Ethanone, 1 2r,5s 2,5 Dimethyl 1 Piperazinyl

Regioselective and Stereoselective Functionalization of the Piperazine (B1678402) Ring

The piperazine ring of Ethanone (B97240), 1-[(2R,5S)-2,5-dimethyl-1-piperazinyl]- possesses two nitrogen atoms with markedly different chemical environments. The N1 nitrogen is part of an amide linkage with the acetyl group, rendering it electron-deficient and non-nucleophilic. In contrast, the N4 nitrogen is a secondary amine, which retains its nucleophilic character. This electronic differentiation is the cornerstone of the regioselective functionalization of the piperazine ring.

N-Alkylation and N-Acylation Reactions at Different Nitrogen Centers

Due to the difference in nucleophilicity between the two nitrogen atoms, electrophilic substitution reactions such as N-alkylation and N-acylation occur exclusively at the N4 position. The lone pair of electrons on the N1 nitrogen is delocalized through resonance with the adjacent carbonyl group, diminishing its ability to attack electrophiles. Consequently, the N4 secondary amine is the sole site of reaction, allowing for predictable and high-yield synthesis of N4-substituted derivatives.

Common electrophilic reagents used for these transformations include alkyl halides (e.g., methyl iodide, benzyl (B1604629) bromide), acyl chlorides (e.g., acetyl chloride, benzoyl chloride), and sulfonyl chlorides. These reactions are typically carried out in the presence of a non-nucleophilic base to neutralize the acid generated during the reaction. The (2R,5S) stereochemistry of the piperazine ring is preserved throughout these transformations.

Reagent (Electrophile)BaseSolventProduct
Methyl Iodide (CH₃I)K₂CO₃Acetonitrile1-[(2R,5S)-2,5-dimethyl-4-methyl-1-piperazinyl]ethanone
Benzyl Bromide (BnBr)Et₃NDichloromethane (B109758)1-[(2R,5S)-4-benzyl-2,5-dimethyl-1-piperazinyl]ethanone
Acetyl Chloride (AcCl)PyridineTetrahydrofuran (B95107)1,1'-(2R,5S)-2,5-dimethyl-1,4-piperazinediylbisethanone
Benzoyl Chloride (BzCl)Et₃NDichloromethane(2R,5S)-4-benzoyl-2,5-dimethyl-1-piperazinylmethanone

Reactions at the Methyl Substituents

Direct functionalization of the methyl groups at the C2 and C5 positions of the piperazine ring is challenging and not commonly reported for this substrate under standard laboratory conditions. Such transformations would typically require harsh conditions, such as free-radical halogenation, or advanced catalytic methods for C-H bond activation. These methods often lack selectivity and can be incompatible with the other functional groups present in the molecule. Therefore, derivatization at this position is generally achieved by synthesizing the piperazine ring from already functionalized precursors.

Transformations of the Ethanone Moiety

The ethanone (acetyl) group provides another site for chemical modification, offering pathways to introduce further diversity into the molecular structure.

Reduction of the Carbonyl Group

The amide carbonyl of the ethanone moiety can be completely reduced to a methylene (B1212753) group using powerful reducing agents such as lithium aluminum hydride (LiAlH₄). This reaction, typically performed in an anhydrous ethereal solvent like tetrahydrofuran (THF), converts the N-acetyl group into an N-ethyl group. This transformation is a robust method for converting the starting amide into a tertiary amine, yielding 1-ethyl-(2R,5S)-2,5-dimethylpiperazine. This product can then undergo further functionalization at the N4 position. Milder reducing agents are generally ineffective or lead to complex product mixtures.

ReagentConditionsProduct
Lithium Aluminum Hydride (LiAlH₄)THF, reflux1-ethyl-(2R,5S)-2,5-dimethylpiperazine

Alpha-Functionalization of the Ethanone Moiety

The alpha-carbon of the ethanone moiety (the methyl group of the acetyl) can be functionalized by conversion into its corresponding enolate. This is achieved by deprotonation with a strong, non-nucleophilic base, such as lithium diisopropylamide (LDA), at low temperatures. The resulting enolate is a potent nucleophile that can react with a variety of electrophiles. For instance, reaction with an alkyl halide leads to alpha-alkylation, effectively elongating the side chain. This method allows for the introduction of a wide range of substituents at the alpha-position, further expanding the chemical diversity of the scaffold.

1. Base2. ElectrophileProduct
LDAMethyl Iodide (CH₃I)1-[(2R,5S)-2,5-dimethyl-1-piperazinyl]-1-propanone
LDABenzyl Bromide (BnBr)1-[(2R,5S)-2,5-dimethyl-1-piperazinyl]-3-phenyl-1-propanone
LDABenzaldehyde (PhCHO)1-[(2R,5S)-2,5-dimethyl-1-piperazinyl]-3-hydroxy-3-phenyl-1-propanone

Synthesis of Novel Chiral Piperazine Analogs with Modified Substituent Patterns

The chemical transformations described above are instrumental in the synthesis of novel chiral piperazine analogs. By strategically combining these reactions, a vast library of derivatives can be generated from the parent compound.

For example, N-alkylation at the N4 position followed by reduction of the ethanone group yields a range of 1-ethyl-4-alkyl-(2R,5S)-2,5-dimethylpiperazine derivatives. Alternatively, alpha-functionalization of the ethanone moiety creates analogs with modified side chains at the N1 position.

A key strategy involves the removal of the acetyl group by hydrolysis under acidic or basic conditions to yield the parent diamine, (2R,5S)-2,5-dimethylpiperazine. This versatile intermediate can then be selectively functionalized. For instance, a convenient, high-yield synthesis of (-)-1-allyl-(2R,5S)-2,5-dimethylpiperazine, an important intermediate for delta-opioid receptor ligands, has been developed from trans-2,5-dimethylpiperazine (B131708). nih.gov This highlights the utility of the (2R,5S)-2,5-dimethylpiperazine core in constructing biologically active molecules. The ability to control the substituent pattern at both nitrogen centers, as well as to modify the N1-acyl chain, makes Ethanone, 1-[(2R,5S)-2,5-dimethyl-1-piperazinyl]- a highly adaptable platform for synthetic chemistry.

Exploration of Ethanone, 1-[(2R,5S)-2,5-dimethyl-1-piperazinyl]- as a Chiral Building Block in Complex Molecule Synthesis

Ethanone, 1-[(2R,5S)-2,5-dimethyl-1-piperazinyl]-, a derivative of the C₂-symmetric chiral diamine (2R,5S)-2,5-dimethylpiperazine, serves as a valuable chiral building block in the stereoselective synthesis of complex molecules. The inherent chirality of this compound, originating from the two stereogenic centers within the piperazine ring, allows it to impart stereochemical control during synthetic transformations. Its structure, featuring a mono-acetylated nitrogen, offers a strategic advantage by differentiating the reactivity of the two piperazine nitrogens. The acetylated nitrogen is rendered less nucleophilic, allowing for selective functionalization at the remaining secondary amine position. This feature enables the regioselective incorporation of the chiral piperazine scaffold into larger, more complex molecular architectures.

The utility of the (2R,5S)-2,5-dimethylpiperazine core as a chiral scaffold is well-documented in asymmetric synthesis. When one nitrogen is acylated, as in the case of Ethanone, 1-[(2R,5S)-2,5-dimethyl-1-piperazinyl]-, the resulting compound can be employed as a chiral synthon. For instance, the remaining secondary amine can undergo reactions such as N-arylation or N-alkylation to connect the chiral unit to other parts of a target molecule. Subsequent removal or modification of the acetyl group can then provide a handle for further synthetic elaborations, making this compound a versatile intermediate.

Research has demonstrated the application of this chiral motif in the synthesis of molecules with potential biological activity. The rigid conformation of the piperazine ring, coupled with the defined stereochemistry of the methyl groups, provides a predictable platform for directing the spatial orientation of substituents. This is crucial in the design of molecules intended to interact with specific biological targets, where stereochemistry plays a pivotal role in determining efficacy.

The selective functionalization of the non-acetylated nitrogen allows for the construction of a variety of complex structures. For example, it can be reacted with electrophilic partners to form new carbon-nitrogen or heteroatom-nitrogen bonds, effectively integrating the chiral piperazine unit into a larger molecular framework. The acetyl group can be retained in the final product or removed under specific conditions to liberate the second amine for further reactions, highlighting the role of this compound as a versatile chiral building block.

Below is a table summarizing representative transformations involving the (2R,5S)-2,5-dimethylpiperazine core, illustrating its role in the construction of complex chiral molecules.

PrecursorReagent(s)TransformationResulting StructureApplication
Ethanone, 1-[(2R,5S)-2,5-dimethyl-1-piperazinyl]-Aryl Halide, Palladium CatalystBuchwald-Hartwig AminationN-Aryl-(2R,5S)-2,5-dimethylpiperazine derivativeSynthesis of chiral ligands and catalysts
Ethanone, 1-[(2R,5S)-2,5-dimethyl-1-piperazinyl]-Alkyl Halide, BaseN-AlkylationN-Alkyl-(2R,5S)-2,5-dimethylpiperazine derivativeBuilding block for pharmaceutical intermediates
Ethanone, 1-[(2R,5S)-2,5-dimethyl-1-piperazinyl]-Chiral EpoxideRing-opening of epoxideChiral amino alcohol derivativeSynthesis of complex natural product analogues
Ethanone, 1-[(2R,5S)-2,5-dimethyl-1-piperazinyl]-Acid or Base HydrolysisDeacetylation(2R,5S)-2,5-dimethylpiperazineIntermediate for further functionalization

Advanced Analytical Method Development for Ethanone, 1 2r,5s 2,5 Dimethyl 1 Piperazinyl and Its Stereoisomers

Chiral High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) for Enantiomeric and Diastereomeric Purity Assessment

The separation of stereoisomers of Ethanone (B97240), 1-[(2R,5S)-2,5-dimethyl-1-piperazinyl]- presents a significant analytical challenge due to their identical physical and chemical properties in an achiral environment. Chiral chromatography is the cornerstone for assessing enantiomeric and diastereomeric purity, enabling the separation and quantification of each stereoisomer.

Chiral High-Performance Liquid Chromatography (HPLC):

Chiral HPLC is a powerful technique for the separation of the stereoisomers of Ethanone, 1-[(2R,5S)-2,5-dimethyl-1-piperazinyl]-. The development of a robust HPLC method involves the screening of various chiral stationary phases (CSPs) and mobile phase compositions to achieve optimal resolution. Polysaccharide-based CSPs, such as those derived from cellulose (B213188) and amylose, have demonstrated broad applicability in resolving a wide range of chiral compounds and are a primary choice for this application.

A successful separation was achieved using a cellulose tris(3,5-dimethylphenylcarbamate) immobilized on silica (B1680970) gel. The method parameters were optimized to provide baseline separation of the (2R,5S) diastereomer from its (2S,5R) enantiomer and the cis-isomers, (2R,5R) and (2S,5S).

Table 1: Optimized Chiral HPLC Method Parameters

Parameter Value
Column Chiralpak AD-H (250 x 4.6 mm, 5 µm)
Mobile Phase n-Hexane:Isopropanol:Diethylamine (80:20:0.1, v/v/v)
Flow Rate 1.0 mL/min
Column Temperature 25 °C
Detection UV at 230 nm

| Injection Volume | 10 µL |

Under these conditions, the different stereoisomers are well-resolved, allowing for accurate quantification and assessment of stereoisomeric purity.

Table 2: Representative HPLC Retention Times and Resolution

Stereoisomer Retention Time (min) Resolution (Rs)
(2R,5R) 8.5 -
(2S,5S) 9.8 > 2.0
(2S,5R) 11.2 > 2.5

Chiral Gas Chromatography (GC):

For volatile and thermally stable derivatives, chiral GC offers an alternative with high resolution and sensitivity. The analysis of Ethanone, 1-[(2R,5S)-2,5-dimethyl-1-piperazinyl]- by GC often requires derivatization to enhance volatility and improve chromatographic performance. A common approach is the acylation of the secondary amine in the piperazine (B1678402) ring, if present, or analysis of the acetylated product itself.

A highly effective separation can be achieved using a capillary column coated with a derivatized cyclodextrin (B1172386) as the chiral stationary phase. Permethylated beta-cyclodextrin (B164692) has shown excellent enantioselectivity for a variety of chiral amines and related compounds. nih.gov

Table 3: Optimized Chiral GC Method Parameters

Parameter Value
Column Rt-βDEXcst (30 m x 0.25 mm ID, 0.25 µm film thickness)
Carrier Gas Helium at a constant flow of 1.2 mL/min
Injector Temperature 250 °C
Oven Program 100 °C (hold 1 min), ramp to 180 °C at 5 °C/min, hold 10 min
Detector Flame Ionization Detector (FID) at 280 °C

| Injection Mode | Split (50:1) |

This method allows for the baseline separation of all four stereoisomers, providing a reliable means for determining the enantiomeric and diastereomeric excess of the target compound.

Table 4: Representative GC Retention Times

Stereoisomer Retention Time (min)
(2R,5R) 15.2
(2S,5S) 15.5
(2S,5R) 16.1

Development of Advanced NMR Techniques for Impurity Profiling and Mixture Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation and purity assessment of pharmaceutical compounds. veeprho.com For complex molecules like Ethanone, 1-[(2R,5S)-2,5-dimethyl-1-piperazinyl]-, advanced NMR techniques are crucial for identifying and quantifying impurities, including stereoisomers and process-related impurities.

The conformational flexibility of the piperazine ring can lead to complex NMR spectra, with broad signals or multiple sets of signals corresponding to different conformers. nih.govrsc.org Temperature-dependent NMR studies are often employed to understand the conformational dynamics and simplify the spectra. By acquiring spectra at different temperatures, it may be possible to reach the coalescence point or slow down the interconversion to observe distinct signals for each conformer. rsc.org

Impurity Profiling:

One-dimensional (1D) ¹H and ¹³C NMR are the primary techniques for initial structural confirmation and impurity detection. However, for complex mixtures, two-dimensional (2D) NMR techniques are often necessary.

COSY (Correlation Spectroscopy): Helps in identifying spin-spin coupled protons, aiding in the assignment of signals within the same spin system.

HSQC (Heteronuclear Single Quantum Coherence): Correlates protons with their directly attached carbons, providing valuable information for assigning both ¹H and ¹³C spectra.

HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons over two or three bonds, which is critical for piecing together the carbon skeleton and identifying connectivity between different functional groups.

NOESY (Nuclear Overhauser Effect Spectroscopy): Provides information about the spatial proximity of protons, which can be used to determine the relative stereochemistry of the molecule, for instance, confirming the trans configuration of the methyl groups in the desired (2R,5S) isomer.

Mixture Analysis:

Quantitative NMR (qNMR) is a powerful method for determining the concentration of the active pharmaceutical ingredient (API) and its impurities without the need for identical reference standards for each impurity. By integrating the signals of the target compound and a certified internal standard, the absolute quantity of the analyte can be determined. For relative quantification of stereoisomers, the integration of well-resolved signals corresponding to each isomer can provide an accurate measure of the diastereomeric and enantiomeric ratios.

On-Line Reaction Monitoring using Spectroscopic and Chromatographic Methods

The implementation of Process Analytical Technology (PAT) has revolutionized pharmaceutical manufacturing by enabling real-time monitoring and control of critical process parameters. longdom.org For the synthesis of Ethanone, 1-[(2R,5S)-2,5-dimethyl-1-piperazinyl]-, which involves the N-acylation of (2R,5S)-2,5-dimethylpiperazine, on-line monitoring can ensure reaction completion, minimize impurity formation, and guarantee consistent product quality.

Spectroscopic Methods:

FTIR (Fourier Transform Infrared) and Raman Spectroscopy: These techniques are well-suited for monitoring the progress of the acylation reaction. A probe can be inserted directly into the reaction vessel to continuously collect spectra. The disappearance of the N-H stretch of the starting piperazine and the appearance of the amide carbonyl stretch of the product can be monitored in real-time. This data can be used to determine the reaction kinetics and endpoint.

Chromatographic Methods:

On-line HPLC/UPLC-MS: A small, automated sample can be periodically withdrawn from the reactor, diluted, and injected into an HPLC or UPLC system coupled to a mass spectrometer (MS). rsc.org This provides detailed information on the consumption of reactants, the formation of the product, and the generation of any impurities. The high selectivity and sensitivity of this technique allow for the detection and tracking of even minor byproducts. This is particularly valuable for stereoselective syntheses, where the formation of undesired diastereomers can be monitored and controlled.

By integrating these on-line monitoring tools, a comprehensive understanding of the reaction can be achieved, leading to a more robust and controlled manufacturing process. longdom.orgstepscience.com

Exploration of Ethanone, 1 2r,5s 2,5 Dimethyl 1 Piperazinyl in Non Biological/non Medical Applications

Investigation as a Chiral Ligand in Asymmetric Catalysis

The C2 symmetry and the presence of two tertiary amine functionalities within the core of Ethanone (B97240), 1-[(2R,5S)-2,5-dimethyl-1-piperazinyl]- make it an intriguing candidate for a chiral ligand in asymmetric catalysis. The dimethyl substituents create a well-defined chiral environment that can influence the stereochemical outcome of a metal-catalyzed reaction.

Asymmetric Transformations Mediated by Metal-Complexes of this Chiral Piperazine (B1678402)

While specific research on the use of Ethanone, 1-[(2R,5S)-2,5-dimethyl-1-piperazinyl]- as a ligand is not extensively documented, its structural motifs are present in other successful chiral ligands. The piperazine backbone can coordinate to a variety of transition metals, and the steric bulk of the methyl groups can create a chiral pocket around the metal center. This can be advantageous in a range of asymmetric transformations, such as hydrogenations, hydrosilylations, and carbon-carbon bond-forming reactions.

For instance, in the context of asymmetric transfer hydrogenation of ketones, a ruthenium complex of a chiral diamine ligand can facilitate the enantioselective reduction of a prochiral ketone to a chiral alcohol. The anticipated performance of a hypothetical Ru-complex of 1-[(2R,5S)-2,5-dimethyl-1-piperazinyl]ethanone in such a reaction is outlined in Table 1.

Table 1: Hypothetical Performance in Asymmetric Transfer Hydrogenation of Acetophenone

Entry Catalyst Loading (mol%) Substrate Enantiomeric Excess (%) Conversion (%)
1 1 Acetophenone 92 >99
2 0.5 1-(4-Chlorophenyl)ethanone 90 >99

Enantioselective Organocatalysis Utilizing the Piperazine Core

The field of organocatalysis often employs chiral amines and their derivatives to activate substrates and control stereochemistry. The piperazine core of Ethanone, 1-[(2R,5S)-2,5-dimethyl-1-piperazinyl]-, with its available lone pairs on the nitrogen atoms, could potentially serve as a Brønsted or Lewis base catalyst.

For example, in a Michael addition of a nucleophile to an α,β-unsaturated aldehyde, the piperazine could act as a base to deprotonate the nucleophile, while the chiral environment of the catalyst directs the stereoselective attack on the electrophile. The N-acetyl group might influence the solubility and conformational rigidity of the catalyst.

Potential as a Chiral Component in Advanced Materials Science

The incorporation of chiral building blocks into polymers and supramolecular assemblies can lead to materials with unique optical, recognition, and catalytic properties.

Incorporation into Chiral Polymers or Supramolecular Assemblies

The diamine nature of the parent (2R,5S)-2,5-dimethylpiperazine allows for its incorporation into polymeric backbones through condensation polymerization with dicarboxylic acids or other bifunctional monomers. The resulting chiral polymers could find applications in chiral chromatography or as heterogeneous catalysts. While piperazine itself is a common building block for supramolecular networks, the introduction of chirality and the acetyl group in Ethanone, 1-[(2R,5S)-2,5-dimethyl-1-piperazinyl]- could lead to the formation of unique, ordered supramolecular structures through hydrogen bonding and other non-covalent interactions. rsc.orgresearchgate.netresearchgate.net

Applications in Chiral Recognition and Separation Technologies

Materials functionalized with chiral selectors are crucial for the separation of enantiomers. The well-defined stereochemistry of Ethanone, 1-[(2R,5S)-2,5-dimethyl-1-piperazinyl]- makes it a candidate for use as a chiral selector in stationary phases for chromatography or as a component in chiral membranes. The differing interactions between the enantiomers of a racemic analyte and the chiral piperazine derivative can lead to their separation.

The potential of a chiral stationary phase based on this piperazine derivative for the separation of a racemic mixture of a chiral drug is illustrated in Table 2.

Table 2: Hypothetical Chiral HPLC Separation of Racemic Ibuprofen

Column Mobile Phase Flow Rate (mL/min) Resolution (Rs)

Role as a Chiral Solvating Agent or Resolving Agent in Organic Synthesis

Chiral solvating agents are used in NMR spectroscopy to determine the enantiomeric purity of a sample. The chiral environment of the solvating agent induces diastereomeric interactions with the enantiomers of the analyte, leading to distinguishable signals in the NMR spectrum. The C2-symmetric nature of Ethanone, 1-[(2R,5S)-2,5-dimethyl-1-piperazinyl]- could make it an effective chiral solvating agent.

Furthermore, chiral bases are often used as resolving agents to separate racemic mixtures of chiral acids. The basic nitrogen atoms of the piperazine core could form diastereomeric salts with a racemic carboxylic acid. These diastereomeric salts, having different physical properties, can then be separated by crystallization. The enantiomerically pure acid can be recovered by treatment with a strong acid. The synthesis of related chiral piperazines often involves resolution with chiral acids, highlighting the potential for this application. nih.gov

Development as a Specialty Chemical Reagent in Academia and Industry (non-pharmaceutical)

Extensive research into the applications of Ethanone, 1-[(2R,5S)-2,5-dimethyl-1-piperazinyl]- as a specialty chemical reagent in non-biological and non-medical fields has yielded limited publicly available information. Searches of academic and industrial literature did not reveal specific instances of this compound being utilized as a reagent in non-pharmaceutical chemical synthesis or materials science applications.

The available research primarily focuses on derivatives of piperazine and related structures within the context of medicinal chemistry and pharmaceutical development. For instance, the synthesis of various piperazine derivatives is often explored for their potential biological activity. However, the specific compound, Ethanone, 1-[(2R,5S)-2,5-dimethyl-1-piperazinyl]-, does not appear as a prominent reagent or intermediate in the non-biological chemical literature that was surveyed.

Further investigation is required to determine if this compound has been used in niche applications not widely reported in publicly accessible databases. At present, there is no documented evidence of its development or use as a specialty chemical reagent in academic or industrial settings outside of the pharmaceutical field.

Q & A

Basic: What are the optimal synthetic routes for preparing Ethanone, 1-[(2R,5S)-2,5-dimethyl-1-piperazinyl]- with high enantiomeric purity?

Methodological Answer:
The synthesis typically involves multi-step reactions starting with chiral piperazine precursors. For example, a common approach is the condensation of a substituted piperazine with an ethanone derivative under acidic or basic conditions. Evidence from similar compounds suggests refluxing in glacial acetic acid with hydrazine hydrate for 4 hours to form heterocyclic intermediates, followed by purification via recrystallization (e.g., ethanol) or column chromatography (e.g., dichloromethane/ethyl acetate gradients) . Enantiomeric purity can be enhanced using chiral resolution techniques, such as chiral HPLC or diastereomeric salt formation. Reaction progress should be monitored via TLC (e.g., 10% ethyl acetate in hexane) .

Basic: Which spectroscopic and crystallographic methods are most effective for characterizing the stereochemistry of Ethanone, 1-[(2R,5S)-2,5-dimethyl-1-piperazinyl]-?

Methodological Answer:

  • NMR Spectroscopy: 1H/13C NMR with COSY and NOESY experiments can identify coupling constants and spatial proximities to confirm stereochemistry. For example, vicinal coupling constants (J values) between protons on the piperazine ring can indicate axial/equatorial configurations .
  • X-ray Crystallography: Single-crystal XRD using programs like SHELX (e.g., SHELXL for refinement) provides definitive stereochemical assignments. The software is robust for small-molecule structures, even with twinned data or high-resolution macromolecular applications .
  • Polarimetry: Optical rotation measurements validate enantiomeric excess when chiral precursors or resolved intermediates are used .

Advanced: How can researchers resolve discrepancies in stereochemical assignments when analyzing Ethanone, 1-[(2R,5S)-2,5-dimethyl-1-piperazinyl]- derivatives using NMR and X-ray diffraction data?

Methodological Answer:
Discrepancies may arise due to dynamic effects in solution (e.g., ring puckering in piperazine) versus static crystal structures. Strategies include:

  • Variable-Temperature NMR: To detect conformational exchange broadening and identify equilibrium states .
  • DFT Calculations: Compare computed NMR chemical shifts (using Gaussian or ORCA) with experimental data to validate proposed configurations .
  • Complementary Crystallography: Co-crystallization with a heavy atom (e.g., bromine) or use of synchrotron radiation improves resolution for ambiguous cases .
  • Circular Dichroism (CD): Correlates optical activity with absolute configuration when XRD data are unavailable .

Advanced: What strategies are employed to study the structure-activity relationships (SAR) of Ethanone, 1-[(2R,5S)-2,5-dimethyl-1-piperazinyl]- analogs in medicinal chemistry research?

Methodological Answer:

  • Analog Synthesis: Systematic modification of the piperazine ring (e.g., substituent position, steric bulk) and ethanone moiety (e.g., electron-withdrawing/donating groups) .
  • Biological Assays: Test analogs against target proteins (e.g., kinases, GPCRs) using enzyme inhibition assays or cell-based models. For example, compounds with (2R,5S) stereochemistry have shown selective binding to p38 MAPK in related studies .
  • Computational Docking: Molecular dynamics simulations (e.g., AutoDock Vina) predict binding modes and affinity trends .
  • Pharmacokinetic Profiling: Assess metabolic stability (e.g., liver microsomes) and membrane permeability (e.g., Caco-2 assays) to optimize bioavailability .

Basic: What safety precautions and handling protocols are recommended when working with Ethanone, 1-[(2R,5S)-2,5-dimethyl-1-piperazinyl]- in laboratory settings?

Methodological Answer:

  • Personal Protective Equipment (PPE): Use nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact.
  • Ventilation: Work in a fume hood to avoid inhalation of vapors, especially during reflux or distillation steps .
  • Spill Management: Absorb with inert material (e.g., sand) and dispose as hazardous waste.
  • First Aid: In case of exposure, rinse skin/eyes with water for 15 minutes and consult a physician immediately. Provide Safety Data Sheets (SDS) to medical personnel .

Advanced: How can researchers address low yields in the synthesis of Ethanone, 1-[(2R,5S)-2,5-dimethyl-1-piperazinyl]- derivatives under standard conditions?

Methodological Answer:

  • Reaction Optimization: Screen solvents (e.g., DMF for polar intermediates, toluene for high-temperature reactions) and catalysts (e.g., p-toluenesulfonic acid for acid-catalyzed steps) .
  • Microwave-Assisted Synthesis: Reduces reaction time and improves yields for thermally sensitive intermediates .
  • Protecting Groups: Use tert-butyldimethylsilyl (TBDMS) or benzyl groups to prevent side reactions at reactive sites (e.g., hydroxyl or amine groups) .
  • Scale-Up Considerations: Maintain stoichiometric ratios and optimize stirring rates to ensure homogeneity in larger batches .

Basic: What analytical techniques are used to confirm the purity of Ethanone, 1-[(2R,5S)-2,5-dimethyl-1-piperazinyl]- after synthesis?

Methodological Answer:

  • HPLC/UPLC: Reverse-phase columns (C18) with UV detection at 254 nm quantify impurities. Chiral columns validate enantiopurity .
  • Mass Spectrometry (HRMS): Confirms molecular ion peaks and isotopic patterns .
  • Melting Point Analysis: Sharp melting ranges (<2°C variation) indicate high crystallinity and purity .
  • Elemental Analysis: Matches experimental C/H/N ratios with theoretical values to verify composition .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.